Cas no 4847-93-2 (1,2-Propanediol,3-(1-piperidinyl)-)

1,2-Propanediol,3-(1-piperidinyl)- is a functionalized glycol derivative combining the properties of propylene glycol with a piperidine substitution. This compound exhibits enhanced solubility in both polar and nonpolar solvents, making it useful as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the piperidine moiety introduces basicity and potential chelating properties, which can be leveraged in catalysis or as a ligand in coordination chemistry. Its bifunctional structure allows for further derivatization, enabling tailored modifications for specific industrial or research needs. The compound's stability under standard conditions ensures reliable handling and storage.
1,2-Propanediol,3-(1-piperidinyl)- structure
4847-93-2 structure
Product Name:1,2-Propanediol,3-(1-piperidinyl)-
CAS No:4847-93-2
MF:C8H17NO2
MW:159.2260825634
CID:330321
PubChem ID:24852951
Update Time:2025-10-30

1,2-Propanediol,3-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-(1-piperidinyl)-
    • 3-piperidin-1-ylpropane-1,2-diol
    • 3-Piperidino-1,2-Propanediol
    • (+-)-3-Piperidino-propan-1,2-diol
    • 1-N-Piperidino-2,3-propanediol
    • 3-piperidin-1-yl-propane-1,2-diol
    • 3-piperidino-propane-1,2-diol
    • NSC-44276
    • 4847-93-2
    • AKOS022341848
    • 3-(1-Piperidinyl)-1,2-propanediol
    • FT-0635462
    • 3-(1-Piperidinyl)-1,2-propanediol #
    • 3-Piperidino-1,2-propanediol, 96%
    • Oprea1_229021
    • NS00045162
    • EINECS 225-438-1
    • SCHEMBL64167
    • NSC44276
    • trimethylolpropanetriglycidylether
    • 3-Piperidinopropane-1,2-diol
    • 1,2-Propanediol, 3-(1-piperidinyl)-
    • 1-piperidino-2,3-propanediol
    • NSC 44276
    • 3-(piperidin-1-yl)propane-1,2-diol
    • DTXSID701298809
    • G72669
    • DB-051556
    • MDL: MFCD00006506
    • Inchi: 1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2
    • InChI Key: MECNWXGGNCJFQJ-UHFFFAOYSA-N
    • SMILES: OC(CO)CN1CCCCC1

Computed Properties

  • Exact Mass: 159.12600
  • Monoisotopic Mass: 159.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 43.7

Experimental Properties

  • Density: 1.0469 (rough estimate)
  • Melting Point: 77-80 °C (lit.)
  • Boiling Point: 284.73°C (rough estimate)
  • Flash Point: 140.9°C
  • Refractive Index: 1.4476 (estimate)
  • PSA: 43.70000
  • LogP: -0.23660

1,2-Propanediol,3-(1-piperidinyl)- Security Information

1,2-Propanediol,3-(1-piperidinyl)- Pricemore >>

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Additional information on 1,2-Propanediol,3-(1-piperidinyl)-

Professional Introduction to 1,2-Propanediol,3-(1-piperidinyl) and CAS No. 4847-93-2

1,2-Propanediol,3-(1-piperidinyl), identified by the chemical compound code CAS No. 4847-93-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceuticals and biochemical research. This compound, featuring a unique structural motif that combines a diol backbone with a piperidine ring, exhibits intriguing biological properties that make it a valuable candidate for further exploration in drug development and therapeutic applications.

The molecular structure of 1,2-propanediol,3-(1-piperidinyl) consists of a propane diol core substituted with a piperidine moiety at the third carbon position. This configuration imparts distinct chemical and pharmacological characteristics, making it an attractive scaffold for medicinal chemists. The presence of both hydroxyl and nitrogen-containing groups enhances its potential for interactions with biological targets, such as enzymes and receptors.

In recent years, there has been growing interest in the development of novel compounds that leverage the versatility of piperidine derivatives. Piperidine rings are well-known for their ability to enhance metabolic stability and improve pharmacokinetic profiles of small-molecule drugs. The integration of this motif into 1,2-propanediol,3-(1-piperidinyl) not only contributes to its structural complexity but also opens up possibilities for designing molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of CAS No. 4847-93-2 is its potential in the realm of drug discovery. Researchers have begun to explore its utility as a precursor or intermediate in synthesizing novel bioactive molecules. The diol functionality allows for further derivatization, enabling the creation of libraries of compounds that can be screened for various therapeutic effects. This flexibility makes it particularly useful in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for diseases ranging from infectious disorders to chronic conditions.

Recent studies have highlighted the compound's relevance in the context of enzyme inhibition. The piperidine ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with active sites of enzymes involved in critical metabolic pathways. For instance, modifications based on 1,2-propanediol,3-(1-piperidinyl) have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. These findings underscore the compound's potential as a pharmacological tool.

The synthesis of CAS No. 4847-93-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to produce this compound on scales suitable for both academic research and industrial applications. Techniques such as catalytic hydrogenation and nucleophilic substitution play pivotal roles in constructing the desired framework.

In addition to its pharmaceutical applications, 1,2-propanediol,3-(1-piperidinyl) has shown promise in other areas of chemistry and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and material design. Furthermore, its solubility characteristics allow it to be incorporated into formulations used in polymer chemistry and nanotechnology.

The regulatory landscape surrounding CAS No. 4847-93-2 is another critical consideration for researchers and manufacturers alike. While not classified as a hazardous or controlled substance under current regulations, adherence to good manufacturing practices (GMP) is essential to ensure safety and consistency across batches. Documentation of synthesis routes, purity standards, and stability data is crucial for compliance with international guidelines set forth by agencies such as the FDA and EMA.

Looking ahead, the future prospects for 1,2-propanediol,3-(1-piperidinyl) appear promising given its diverse applications and structural versatility. Ongoing research efforts are focused on optimizing synthetic routes to improve cost-efficiency and scalability while exploring new derivatives that may exhibit enhanced biological activity. Collaborative initiatives between academia and industry are likely to drive innovation in this field.

The integration of computational methods into drug discovery has also played a significant role in advancing the understanding of CAS No. 4847-93-2's potential applications. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level before conducting expensive wet-lab experiments. Such approaches not only save time but also provide insights into structure-activity relationships that can guide further optimization efforts.

In conclusion,1,2-propanediol,3-(1-piperidinyl), identified by CAS No., 4847-93-2, represents a fascinating compound with broad implications across multiple scientific disciplines including pharmaceuticals chemistry materials science . Its unique structural features combined with recent advancements continue position it forefront next generation therapeutics . As research progresses expect more innovative applications emerge from exploration this versatile molecule .

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